molecular formula C20H22N2O B2888641 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one CAS No. 2194843-94-0

1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one

Cat. No.: B2888641
CAS No.: 2194843-94-0
M. Wt: 306.409
InChI Key: PKUZBSXOGIOMGU-UHFFFAOYSA-N
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Description

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the indole and azabicyclo[3.2.1]octane moieties contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This can be achieved through asymmetric cycloadditions, which afford optically active intermediates with high diastereo- and enantioselectivities . The indole moiety can be introduced via a subsequent coupling reaction, often under conditions that ensure the preservation of the stereochemical integrity of the bicyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes and continuous flow techniques to enhance efficiency and scalability. The specific conditions would depend on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one can undergo a variety of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under mild conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

    Substitution: The bicyclic core can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction can yield various indoline derivatives.

Scientific Research Applications

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one is unique due to the combination of the indole and azabicyclo[3.2.1]octane structures within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these moieties.

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(11-15-12-21-19-4-2-1-3-18(15)19)22-16-7-8-17(22)10-14(9-16)13-5-6-13/h1-4,12,16-17,21H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUZBSXOGIOMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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